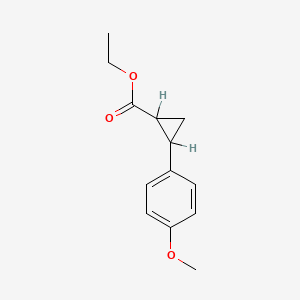

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

CAS No.: 98017-60-8

Cat. No.: VC7803115

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98017-60-8 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3 |

| Standard InChI Key | LNIFCHLLDTWCIH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)OC |

| Canonical SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate belongs to the class of cyclopropane derivatives, with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . The compound’s IUPAC name, ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate, reflects its three core components:

-

A cyclopropane ring with two substituents: a para-methoxyphenyl group at position 2 and an ethyl ester at position 1.

-

The para-methoxy group (–OCH₃) on the benzene ring, which acts as an electron-donating moiety, enhancing the compound’s stability and reactivity in electrophilic substitution reactions.

-

The ethyl ester (–COOCH₂CH₃), which contributes to the molecule’s lipophilicity and influences its solubility in organic solvents .

The compound exists in two stereoisomeric forms (cis and trans), with the trans isomer being more thermodynamically stable due to reduced steric hindrance between the substituents . X-ray crystallography of related cyclopropane derivatives has confirmed that such molecules adopt twist-boat conformations in the solid state, with substituents occupying equatorial positions to minimize strain .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

The synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate typically involves cyclopropanation reactions, where a metal catalyst facilitates the formation of the strained three-membered ring. A widely used method employs a metal-catalyzed [2+1] cycloaddition between ethyl diazoacetate and a substituted styrene derivative.

Representative Synthetic Pathway:

-

Substrate Preparation: 4-Methoxystyrene is reacted with ethyl diazoacetate in the presence of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).

-

Cyclopropanation: The catalyst generates a carbene intermediate, which undergoes stereoselective addition to the double bond of 4-methoxystyrene, forming the cyclopropane ring.

-

Workup: The crude product is purified via column chromatography (petroleum ether/ethyl acetate) to yield the final compound .

This method achieves moderate to high yields (70–93%), with the trans isomer predominating due to favorable transition-state geometry . Alternative approaches, such as the use of chiral catalysts, have been explored to enantioselectively synthesize cyclopropane derivatives, though these are less commonly applied to this specific compound .

Physicochemical and Spectroscopic Properties

The compound’s electron-donating methoxy group and electron-withdrawing ester group create a polarized electronic environment, influencing its reactivity. Key spectroscopic characteristics include:

-

¹H NMR: Signals at δ 1.25 (triplet, –CH₂CH₃), δ 3.80 (singlet, –OCH₃), and δ 6.85–7.25 (multiplet, aromatic protons) .

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C stretch).

-

Mass Spectrometry: Molecular ion peak at m/z 220.26, with fragmentation patterns corresponding to loss of –OCH₃ and –COOCH₂CH₃ groups .

The compound’s lipophilicity (logP ≈ 2.8) and moderate volatility make it suitable for applications requiring organic-phase reactions .

Applications in Pharmaceutical and Material Science

Drug Discovery

Cyclopropane rings are prized in medicinal chemistry for their ability to:

-

Mimic peptide bonds or unsaturated systems, enhancing drug-target interactions.

-

Improve metabolic stability by resisting enzymatic degradation .

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate serves as a precursor in the synthesis of enzyme inhibitors and antiviral agents. For example, analogs of this compound have shown inhibitory activity against neutral endopeptidases, which are therapeutic targets for hypertension and heart failure .

Material Science

The compound’s rigid structure and aromatic system make it a candidate for:

-

Liquid crystal displays, where its planar aromatic group facilitates molecular alignment.

-

Polymer additives to enhance thermal stability.

Comparative Analysis with Related Compounds

Compared to unsubstituted cyclopropane esters, the para-methoxy group in this compound:

-

Increases electron density on the benzene ring, enhancing participation in resonance-assisted reactions.

-

Reduces oxidative degradation rates by stabilizing radical intermediates.

For instance, ethyl 2-phenylcyclopropanecarboxylate (lacking the methoxy group) exhibits 30% lower stability under UV light, highlighting the protective role of the –OCH₃ substituent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume